molecular formula C23H15F6N3O2S B11964647 (2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11964647
M. Wt: 511.4 g/mol
InChI Key: CSBFAOUFRCUMCL-PNQUVVCRSA-N
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Description

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which are known to impart significant chemical stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone typically involves multiple steps. One common method starts with the preparation of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde, which is then reacted with appropriate thiazolidinone derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile
  • 3,5-Bis(trifluoromethyl)phenylacetylene

Uniqueness

Compared to similar compounds, 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde {(2E)-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone is unique due to its combination of a furaldehyde group with a thiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H15F6N3O2S

Molecular Weight

511.4 g/mol

IUPAC Name

(2E)-2-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H15F6N3O2S/c24-22(25,26)15-5-1-3-13(9-15)10-19-20(33)31-21(35-19)32-30-12-17-7-8-18(34-17)14-4-2-6-16(11-14)23(27,28)29/h1-9,11-12,19H,10H2,(H,31,32,33)/b30-12+

InChI Key

CSBFAOUFRCUMCL-PNQUVVCRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2

Origin of Product

United States

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